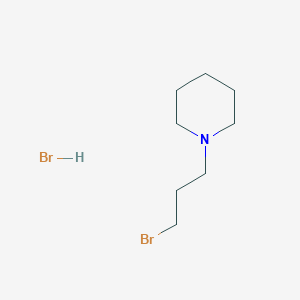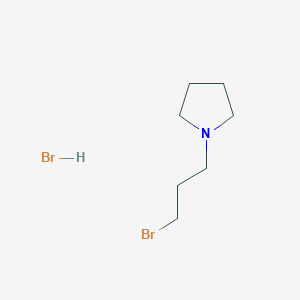
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine, or CEEQ, is an organic compound that has been studied extensively in recent years due to its potential applications in the field of scientific research. CEEQ is composed of a quinoline ring with a chloroethoxy substituent, and a cyclohexylmethyl substituent. Its chemical structure is C11H16ClNO2. CEEQ is an important compound due to its ability to modulate several biochemical and physiological processes, and its potential applications in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine and related compounds have been synthesized and characterized for various scientific applications. The compound has been studied for its peculiar behavior during 1H nuclear magnetic resonance analysis , such as the broadening of the H8 singlet and unexpected deuteration at the C8 position. Efforts have been dedicated to understanding these findings, highlighting its potential as an intermediate in synthesizing other scientific materials (Vontobel et al., 2020).
Applications in Molecular Recognition
The compound has shown potential in molecular recognition applications. Optically pure versions of the compound have been used as chiral solvating agents for molecular recognition of the enantiomers of acids. This application has been detected by both NMR and fluorescence spectroscopy , demonstrating its utility in distinguishing isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides efficiently. The method can be used for quantitative determination for practical applications, indicating its potential in chemical analysis and quality control processes (Khanvilkar & Bedekar, 2018).
Structural Aspects and Properties
The structural aspects of the compound and its derivatives have been extensively studied. The compound forms gels or crystalline solids upon treatment with mineral acids, depending on the nature of the acid used. This property is significant, especially when considering its applications in forming salt and inclusion compounds. Compounds formed in this manner have shown enhanced fluorescence emission compared to the parent compound, making them potentially useful in optical applications (Karmakar, Sarma, & Baruah, 2007).
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-22-16-8-9-17-13(11-16)10-14(18(19)21-17)12-20-15-6-4-3-5-7-15/h8-11,15,20H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZLFKRZXVHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)


